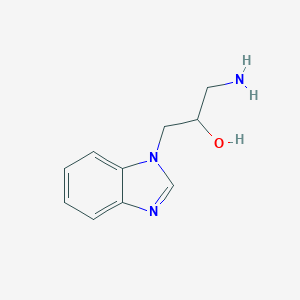

1-Amino-3-benzoimidazol-1-yl-propan-2-ol

Vue d'ensemble

Description

1-Amino-3-benzoimidazol-1-yl-propan-2-ol (ABP) is a versatile organic compound that has a wide range of applications in organic synthesis and scientific research. ABP is a nitrogen-containing heterocyclic compound with a five-membered ring and two substituents. It is a highly reactive and versatile molecule that has been used in a variety of organic synthesis processes. In addition, ABP has been studied for its potential applications in scientific research, such as in biochemical and physiological effects, as well as in laboratory experiments.

Applications De Recherche Scientifique

Application in Corrosion Inhibition

Specific Scientific Field

Materials Chemistry

Summary of the Application

Benzimidazole and its derivatives, including 1-Amino-3-benzoimidazol-1-yl-propan-2-ol, are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Methods of Application

The benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . They protect the metal from corrosion by forming a film on the metal surface .

Results or Outcomes

The use of benzimidazole derivatives as corrosion inhibitors has been highlighted in recent research. The structure of the compounds, electrochemical studies, experimental conditions, proposed mechanisms, and quantum theoretical studies that predict the structure of the compounds with inhibition properties have been explored .

Application in Proteomics Research

Specific Scientific Field

Proteomics

Summary of the Application

Benzimidazole derivatives, including 1-Amino-3-benzoimidazol-1-yl-propan-2-ol, are used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Methods of Application

The specific methods of application in proteomics research can vary widely depending on the specific research question being addressed. This could involve using the compound in protein purification processes, as a reagent in protein identification techniques, or in the study of protein-protein interactions .

Results or Outcomes

The outcomes of such research can also vary widely, but could include the identification of new protein targets for drug development, the elucidation of protein function, or the discovery of new biological pathways .

Application in Anticancer Research

Specific Scientific Field

Oncology

Summary of the Application

Some benzimidazole derivatives have shown potential as anticancer agents . While the specific compound 1-Amino-3-benzoimidazol-1-yl-propan-2-ol is not mentioned, it’s possible that it could have similar properties given its structural similarity to other benzimidazole derivatives .

Methods of Application

These compounds are typically tested in vitro using cancer cell lines, and in vivo using animal models . The specific methods of application can vary, but often involve treating the cells or animals with the compound and then assessing the effects on cell proliferation, apoptosis, and other markers of cancer progression .

Results or Outcomes

The outcomes of such research can include the identification of new potential anticancer drugs, a better understanding of the mechanisms of cancer progression, and the identification of new targets for anticancer therapy .

Application in Biochemical Research

Specific Scientific Field

Biochemistry

Summary of the Application

Benzimidazole derivatives, including 1-Amino-3-benzoimidazol-1-yl-propan-2-ol, are used in biochemical research . They can be used as reagents in various biochemical reactions .

Methods of Application

The specific methods of application in biochemical research can vary widely depending on the specific research question being addressed. This could involve using the compound in enzyme inhibition studies, as a reagent in biochemical assays, or in the study of biochemical pathways .

Results or Outcomes

The outcomes of such research can also vary widely, but could include the identification of new biochemical targets for drug development, the elucidation of biochemical pathways, or the discovery of new biological mechanisms .

Application in Antifungal Research

Specific Scientific Field

Mycology

Summary of the Application

Some benzimidazole derivatives have shown potential as antifungal agents . While the specific compound 1-Amino-3-benzoimidazol-1-yl-propan-2-ol is not mentioned, it’s possible that it could have similar properties given its structural similarity to other benzimidazole derivatives .

Methods of Application

These compounds are typically tested in vitro using fungal cultures, and in vivo using animal models . The specific methods of application can vary, but often involve treating the cultures or animals with the compound and then assessing the effects on fungal growth, morphology, and other markers of fungal progression .

Results or Outcomes

The outcomes of such research can include the identification of new potential antifungal drugs, a better understanding of the mechanisms of fungal progression, and the identification of new targets for antifungal therapy .

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 1-Amino-3-benzoimidazol-1-yl-propan-2-ol in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Specific safety data can be found in the provided Material Safety Data Sheet (MSDS) .

Propriétés

IUPAC Name |

1-amino-3-(benzimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-5-8(14)6-13-7-12-9-3-1-2-4-10(9)13/h1-4,7-8,14H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSFMYBATFLTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424463 | |

| Record name | 1-Amino-3-benzoimidazol-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-benzoimidazol-1-yl-propan-2-ol | |

CAS RN |

109540-56-9 | |

| Record name | 1-Amino-3-benzoimidazol-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

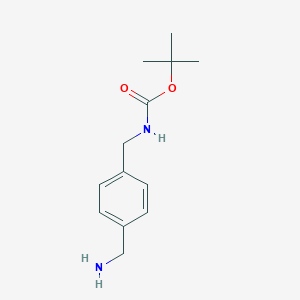

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)

![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)